molecular formula C5H8O6 B065245 2,2-Bis(hydroxymethyl)malonic acid CAS No. 173783-71-6

2,2-Bis(hydroxymethyl)malonic acid

Cat. No.: B065245
CAS No.: 173783-71-6
M. Wt: 164.11 g/mol
InChI Key: KTGAFVGVECOGCK-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl) malonic acid is an organic compound with the molecular formula C5H8O6. It is a derivative of malonic acid, characterized by the presence of two hydroxymethyl groups attached to the central carbon atom. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Bis(hydroxymethyl) malonic acid can be synthesized through the reaction of diethyl bis(hydroxymethyl)malonate with potassium hydroxide at room temperature . The reaction involves the hydrolysis of the ester groups, leading to the formation of the desired acid.

Industrial Production Methods: Industrial production of 2,2-Bis(hydroxymethyl) malonic acid typically involves the large-scale hydrolysis of diethyl bis(hydroxymethyl)malonate under controlled conditions. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(hydroxymethyl) malonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Bis(hydroxymethyl) malonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl) malonic acid involves its interaction with various molecular targets and pathways. The hydroxymethyl groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of diverse products.

Comparison with Similar Compounds

Uniqueness: 2,2-Bis(hydroxymethyl) malonic acid is unique due to the presence of two hydroxymethyl groups, which impart distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,2-bis(hydroxymethyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O6/c6-1-5(2-7,3(8)9)4(10)11/h6-7H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGAFVGVECOGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572215
Record name Bis(hydroxymethyl)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173783-71-6
Record name Bis(hydroxymethyl)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-bis(Hydroxymethyl)malonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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